Kinase Inhibition Selectivity: 7,8-Dihydroquinazolin-5(6H)-one vs. 4(3H)-Quinazolinone Scaffolds
While both 7,8-dihydroquinazolin-5(6H)-one and 4(3H)-quinazolinone scaffolds are explored for kinase inhibition, they exhibit distinct selectivity profiles. 7,8-Dihydroquinazolin-5(6H)-one derivatives have been specifically identified as potent and selective inhibitors of GSK3β, a key target in neurodegenerative diseases. A derivative (compound 4) from this scaffold showed weak but measurable GSK3β inhibition [1]. In contrast, 4(3H)-quinazolinone derivatives have been more extensively studied for their activity against other kinases, such as EGFR and VEGFR, as established in broader reviews [2]. This divergence in kinase target preference necessitates careful scaffold selection based on the specific biological pathway under investigation.
| Evidence Dimension | Kinase Inhibition Profile (GSK3β vs. EGFR/VEGFR) |
|---|---|
| Target Compound Data | Weak GSK3β inhibition (exact IC50 not reported, qualitative data from derivative) [1] |
| Comparator Or Baseline | 4(3H)-Quinazolinone derivatives (baseline): Known for EGFR and VEGFR inhibition [2] |
| Quantified Difference | Qualitative difference in target preference: 7,8-dihydro-5(6H)-one derivatives show emerging activity against GSK3β, whereas 4(3H)-quinazolinones are established EGFR/VEGFR inhibitors. |
| Conditions | Biochemical kinase assays (ADP-Glo™ for GSK3β) and review of literature |
Why This Matters
For researchers developing kinase inhibitors, selecting the correct quinazolinone scaffold is crucial for achieving desired target selectivity and avoiding off-target effects, directly impacting project timelines and resource allocation.
- [1] Di Paolo, M. L., Salerno, S., Nordio, G., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry, 291, 117580. doi:10.1016/j.ejmech.2025.117580 View Source
- [2] Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2016). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. Bioorganic & Medicinal Chemistry, 24(11), 2361-2381. doi:10.1016/j.bmc.2016.03.031 View Source
